molecular formula C5H11Br B093499 2-Bromo-3-methylbutane CAS No. 18295-25-5

2-Bromo-3-methylbutane

Cat. No. B093499
CAS RN: 18295-25-5
M. Wt: 151.04 g/mol
InChI Key: BLGVDCMNIAOLHA-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbutane is an organic compound with the formula C5H11Br . It is also referred to as 2-bromo-2-methylpropane . The molecule features a tert-butyl group attached to a bromide substituent .


Synthesis Analysis

The bromination of alcohols can be accomplished with gaseous hydrogen bromide, phosphorus tribromide, or a sulfuric acid/hydrobromic acid aqueous mixture . In many cases, this reaction leads to rearrangement products by way of carbocation intermediates . A discovery-based bromination of isomeric alcohols experiment has been developed to strengthen students’ NMR data analysis and mechanistic reasoning skills .


Molecular Structure Analysis

The molecular weight of 2-Bromo-3-methylbutane is 151.045 Da . The IUPAC Standard InChI is InChI=1S/C5H11Br/c1-4(2)5(3)6/h4-5H,1-3H3 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The hydrolysis of 2-bromo-3-methylbutane by S_(N^(1)) mechanism gives mainly 2-methyl-2-butanol . There are two possible elimination products: 2-pentene and 3-pentene .


Physical And Chemical Properties Analysis

The density of 2-Bromo-3-methylbutane is 1.2±0.1 g/cm3 . The boiling point is 108.9±8.0 °C at 760 mmHg . The vapour pressure is 29.8±0.2 mmHg at 25°C . The enthalpy of vaporization is 33.3±3.0 kJ/mol . The flash point is 21.6±13.6 °C .

Scientific Research Applications

Organic Synthesis Reagent

2-Bromo-3-methylbutane is used as an organic synthesis reagent . It plays a crucial role in the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry.

Production of Pyrrole Compounds

It has been used in the synthesis of 1-(3-methylbutyl)pyrrole . Pyrrole compounds are significant in the pharmaceutical industry and are used in the production of various drugs.

Production of Pentyl Peroxy Radical

2-Bromo-3-methylbutane is used in the production of pentyl peroxy radical by direct photolysis production method . Peroxy radicals are intermediates in many chemical reactions, including some that are of atmospheric importance.

Extraction Solvent for Polycyclic Aromatic Hydrocarbons

It has been used as an extraction solvent for the determination of polycyclic aromatic hydrocarbons in water samples . These compounds are of environmental concern due to their carcinogenic properties.

Gas Chromatography-Mass Spectrometry (GC-MS)

2-Bromo-3-methylbutane is used in combination with gas chromatography-mass spectrometry (GC-MS) for the analysis of various compounds . GC-MS is a method that combines the features of gas-liquid chromatography and mass spectrometry to identify different substances within a test sample.

Synthesis of Other Brominated Compounds

2-Bromo-3-methylbutane can be used as a starting material for the synthesis of other brominated compounds . These compounds have a wide range of applications in organic chemistry and materials science.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-3-methylbutane is the β-hydrogen on the β-carbon atom of the molecule .

Mode of Action

2-Bromo-3-methylbutane undergoes a bimolecular elimination mechanism, also known as the E2 mechanism . In this process, a base, such as OH-, uses its electron pair to attack a β-hydrogen on the β-carbon and starts to form a bond . Simultaneously, the β C-H sigma bond begins to move in to become the π bond of a double bond, and meanwhile, Br begins to depart by taking the bonding electrons with it .

Biochemical Pathways

The E2 mechanism is a single-step concerted reaction, similar to the S_N2 mechanism, with multiple electron pair transfers that happen at the same time . The reaction rate depends on the concentration of both the substrate and base . The elimination reaction of 2-bromo-3-methylbutane can produce two products: 2-methyl-2-butene and 2-methyl-1-butene by following two different pathways .

Pharmacokinetics

The compound’s molecular weight is 151045 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the E2 elimination reaction is the formation of a C=C double bond and a H2O molecule, with Br- leaving completely . The reaction can yield two products: 2-methyl-2-butene and 2-methyl-1-butene .

Action Environment

The action of 2-Bromo-3-methylbutane can be influenced by environmental factors such as temperature and the presence of a base . For instance, the reaction rate of the E2 mechanism depends on the concentration of both the substrate and base . Additionally, safety data sheets recommend keeping the compound away from open flames, hot surfaces, and sources of ignition .

Safety and Hazards

2-Bromo-3-methylbutane is highly flammable and causes skin and eye irritation . It may cause respiratory irritation and is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

2-bromo-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-4(2)5(3)6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGVDCMNIAOLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336212
Record name 2-bromo-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylbutane

CAS RN

18295-25-5
Record name 2-bromo-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-methylbutane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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